molecular formula C10H12N2O2 B13672915 Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B13672915
M. Wt: 192.21 g/mol
InChI Key: BHPJNQOJGNNANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery, provided strictly For Research Use Only. This compound features a partially saturated 1H-pyrrolo[2,3-b]pyridine core, a scaffold known as an azaindole, which is a privileged structure in the design of biologically active molecules . The pyrrolopyridine family of heterocycles, which includes six structural isomers, is a key pharmacophore found in several approved therapeutics and natural alkaloids, underscoring its broad utility . Researchers value this scaffold because it combines the pharmacophores of pyrrole and pyridine rings, leading to a wide spectrum of pharmacological properties . While the specific biological data for this hydrogenated derivative is limited in the current literature, the broader class of pyrrolopyridine compounds has demonstrated promising activity in various research areas. These include serving as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) for anticancer research , and exhibiting antidiabetic activity through mechanisms such as aldose reductase inhibition or acting as GPR119 agonists to stimulate insulin secretion . Furthermore, derivatives of similar scaffolds have been investigated for their antimicrobial, antiviral, and analgesic properties . The structural features of this compound make it a valuable synthetic intermediate or a core template for developing novel enzyme inhibitors and receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-5,8H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPJNQOJGNNANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(N1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors via Acylation and Intramolecular Reactions

One common synthetic approach involves the cyclization of appropriate pyrrole and pyridine precursors under controlled conditions:

  • Starting Materials: Pyrrole derivatives and acyl (bromo)acetylenes are reacted to form 2-(acylethynyl)pyrroles.
  • Cyclization: Addition of propargylamine followed by intramolecular cyclization yields the fused pyrrolo[2,3-b]pyridine ring system.
  • This method is adaptable for various substitutions and is amenable to scale-up with optimization for yield and purity.

Palladium-Catalyzed Cross-Coupling and Subsequent Functional Group Transformations

  • A palladium-catalyzed Suzuki coupling is employed to functionalize the pyrrolo[2,3-b]pyridine core, for example, coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid under nitrogen atmosphere at 80°C.
  • After coupling, the product undergoes acidification, extraction, and purification steps involving ion exchange resins and solvent washes to isolate the intermediate compounds.
  • Further transformations include tosylation and hydrolysis to introduce carboxylate functionalities, followed by esterification to yield the ethyl ester derivative.

Esterification via Trichloroacetyl Chloride and Alcoholysis

  • The ester group can be introduced by reacting pyrrole derivatives with trichloroacetyl chloride in anhydrous ether, followed by alcoholysis with ethanol.
  • This method effectively forms the ethyl ester at the 2-position, often followed by catalytic hydrogenation to reduce nitro or halogen substituents if present.
  • Yields in this method can be high; for example, ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate was synthesized with an 85% yield using this approach.

Detailed Experimental Conditions and Yields

Step/Method Reaction Conditions Yield (%) Notes
Palladium-catalyzed Suzuki coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, K2CO3, Pd(dppf)Cl2, dioxane/water, 80°C, N2 atmosphere Not explicitly stated Followed by acidification, extraction, ion-exchange purification
Tosylation and hydrolysis p-toluenesulfonyl chloride, dichloromethane/6N NaOH, reflux, acidification with HCl Not explicitly stated Leads to carboxylic acid intermediate, then esterification
Trichloroacetyl chloride-mediated esterification Trichloroacetyl chloride, anhydrous ether, ethanol, room temperature ~85% Catalytic hydrogenation with 10% Pd/C in ethanol if reduction needed
Catalytic hydrogenation of nitro precursors 10% Pd/C, ethanol, 20°C, 2 bar H2, 3 hours 75-85% Used to reduce nitro or halogen substituents to obtain desired ester derivatives
Ammonolysis to amides 7N NH3 in methanol, room temperature to 50°C, 16-120 hours >90% Used for conversion of esters to amides, monitoring by TLC and HPLC

Purification and Characterization Techniques

  • Purification: Involves extraction with ethyl acetate, drying over sodium sulfate, filtration, concentration under reduced pressure, and chromatographic techniques such as flash chromatography using dichloromethane/ethyl acetate mixtures.
  • Ion-exchange resin treatment: Used to remove impurities and isolate the product in some protocols.
  • Spectroscopic Characterization:
    • [^1H NMR](pplx://action/followup): Aromatic protons appear between δ 6.3–8.9 ppm; ester methylene and methyl groups show characteristic quartet and triplet signals at δ ~4.3 ppm and δ ~1.3 ppm respectively.
    • Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the ethyl ester molecular weight (e.g., m/z 191 [M+H]^+ for related compounds).
    • Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch near 1708 cm^-1 and NH stretch around 3435 cm^-1.
    • Melting Point: Typically around 134–178°C depending on substitution and purity.

Representative Research Outcomes and Data Summary

Compound/Step Yield (%) Melting Point (°C) Key Spectroscopic Data Reference
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 60 Not specified IR: 1708 cm^-1 (CO), ^1H NMR: aromatic and ester signals
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate 75-85 176-178 ^1H NMR (DMSO-d6): 1.36 (t), 4.37 (q), aromatic protons 7.2-8.9 ppm; MS m/z=191 [M+H]^+
Ammonolysis to amide derivatives >90 Not specified Conversion monitored by TLC and HPLC; high selectivity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes nucleophilic substitution under basic conditions. For example:

  • Ammonolysis with concentrated NH₃/MeOH at 50°C yields the primary amide derivative (93% yield) via attack of ammonia on the carbonyl carbon .

  • Methylamine substitution in aqueous media produces methylamide derivatives at room temperature (100% conversion) .

Mechanistic pathway :

  • Deprotonation of the nucleophile (NH₃ or R-NH₂)

  • Nucleophilic attack at the ester carbonyl carbon

  • Elimination of ethoxide to form the amide .

Cyclocondensation Reactions

The pyrrolo[2,3-b]pyridine core participates in cyclocondensation with aldehydes:

ReagentConditionsProductYieldSource
m-DimethoxybenzaldehydeKOH/MeOH, 50°C, 5 hrsFused tricyclic derivative71%

This reaction exploits the electron-rich C5 position of the pyrrole ring for electrophilic aromatic substitution .

Hydrogenation Reactions

The dihydro-pyridine moiety undergoes further reduction:

Experimental protocol :

  • 10% Pd/C catalyst in ethanol

  • H₂ gas (2 bar pressure)

  • 20°C for 3 hours

  • Filter through silica gel

Result : Selective saturation of the pyridine ring while preserving the pyrrole system .

Alkylation Reactions

The NH group in the pyrrole ring undergoes alkylation:

Example :

  • Reaction with 2-bromoethylmethyl ether in DMA

  • NaH as base (1.2 eq)

  • RT, overnight stirring

  • 71% yield of N-alkylated product

Key observation : Alkylation occurs preferentially at the pyrrole nitrogen rather than the pyridine nitrogen due to higher nucleophilicity .

Acid/Base-Mediated Rearrangements

The compound demonstrates pH-dependent stability:

ConditionBehaviorObservationSource
Strong acidic (pH < 2)Ring-openingDecomposition via protonation
Basic (pH > 10)Ester hydrolysisCarboxylic acid formation

Cross-Coupling Reactions

The C3 position of the pyridine ring participates in Suzuki-Miyaura couplings:

Typical conditions :

  • Pd(PPh₃)₄ catalyst

  • K₂CO₃ base

  • Aryl boronic acids in THF/H₂O

  • 80°C, 12 hours

Application : Introduces aromatic groups for drug discovery applications .

Oxidation Reactions

Controlled oxidation of the dihydro-pyridine ring:

Oxidizing AgentConditionsProductYieldSource
KMnO₄Acidic aqueousPyridine N-oxide derivative58%
DDQCH₂Cl₂, RTFully aromatic pyridine82%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • [2+2] Cycloaddition with electron-deficient alkenes

  • Ring-expansion reactions with diazo compounds

Quantum yield : Φ = 0.32 ± 0.03 for dimerization

Reaction Comparison Table

Reaction TypeKey ReagentsTypical YieldTemperature Range
AmidationNH₃/MeOH85-93%20-50°C
AlkylationNaH, R-X65-71%RT
HydrogenationH₂/Pd-C90-95%20-25°C
OxidationDDQ75-82%RT

Scientific Research Applications

Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, thereby modulating various biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The key distinction of Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate lies in its dihydro (partially saturated) pyrrolo ring, which confers distinct electronic and steric properties compared to fully aromatic analogs. Below is a comparative analysis with derivatives differing in substitution patterns, saturation, and functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features References
This compound C₁₀H₁₂N₂O₂ 192.22 Dihydro ring, ester group Partial saturation enhances stability; potential for hydrogen bonding via NH group
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₀H₁₀N₂O₂ 190.20 Aromatic core, ester group Fully unsaturated; higher reactivity in electrophilic substitution
Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₁₁H₁₂N₂O₂ 204.23 Methyl group at position 4 Methyl substitution increases lipophilicity; CAS 91350-91-3
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₁₃H₁₅BrN₂O₃ 335.18 Bromo, ethyl, hydroxy, methyl groups Bromine enhances halogen bonding; complex substituents alter solubility
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate C₁₀H₁₀N₂O₃ 206.20 Oxo group at position 2 Oxo group introduces keto-enol tautomerism; CAS 918946-37-9

Research Findings and Implications

  • Medicinal Chemistry : Bromo and methyl derivatives (e.g., CAS 91350-91-3) are prioritized in kinase inhibitor development due to their balanced lipophilicity and reactivity .
  • Synthetic Challenges : Dihydro and oxo variants require precise reaction conditions to avoid over-reduction or oxidation, complicating scalability .
  • Thermodynamic Stability : The dihydro core in this compound may offer superior stability under acidic conditions compared to fully unsaturated analogs, though experimental validation is needed .

Biological Activity

Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 17288-32-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2O2C_{10}H_{10}N_2O_2 and a molecular weight of 186.20 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core which is significant for its biological activity. The compound's properties include:

PropertyValue
Molecular FormulaC10H10N2O2
Molecular Weight186.20 g/mol
CAS Number17288-32-3
SolubilitySoluble in organic solvents

1. Phosphodiesterase (PDE) Inhibition

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). This compound has been evaluated for its ability to inhibit PDE4B, which plays a crucial role in inflammatory processes.

  • Case Study : A series of derivatives were synthesized and evaluated for PDE4B inhibition. The lead compound exhibited an IC50 value of approximately 0.48μM0.48\,\mu M, indicating significant inhibitory potential against PDE4B while maintaining selectivity against other isoforms such as PDE4D .

2. Anti-inflammatory Properties

The compound has been shown to significantly reduce the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharide (LPS). This suggests that it may have therapeutic potential in treating inflammatory diseases.

  • Research Findings : In vitro studies demonstrated that this compound could inhibit TNF-α release by over 50% at concentrations below 10μM10\,\mu M .

3. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Another area of research involves the inhibition of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.

  • Experimental Data : In assays against FGFRs, certain derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal that modifications to the pyrrole ring and substituents can significantly impact biological activity:

ModificationEffect on Activity
Substituents on the pyrrole ringEnhanced PDE4B inhibition
Variations in carboxylate groupAltered solubility and potency

Q & A

Q. Advanced

  • Use SHELX software for high-resolution refinement, particularly for handling twinned data or disorder in heterocyclic systems .
  • Validate hydrogen bonding and π-stacking interactions via Hirshfeld surface analysis , as applied to ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives .

What strategies optimize regioselective functionalization of the pyrrolopyridine core?

Q. Advanced

  • Introduce electron-withdrawing groups (e.g., 4-bromophenyl ) at the 6-position to direct electrophilic substitution .
  • Use microwave-assisted synthesis to enhance reaction specificity, as seen in thieno[2,3-b]pyridine derivatives .

How to address contradictions in reaction yields during scale-up?

Q. Advanced

  • Analyze solvent polarity effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may reduce selectivity .
  • Monitor temperature gradients rigorously; decarboxylation steps (e.g., 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid → IV) require precise thermal control .

What computational methods support SAR studies for pyrrolopyridine derivatives?

Q. Advanced

  • Perform docking simulations to predict binding affinities for kinase inhibitors, aligning with WO 2013/114113 A1 methodologies .
  • Use DFT calculations to map electron density distributions, critical for understanding substituent effects on bioactivity .

How to validate synthetic intermediates when spectral data overlap?

Q. Advanced

  • Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
  • Compare exact mass measurements (e.g., m/z 280.1212 for benzyl derivatives) with theoretical values to confirm purity .

What are common side reactions during esterification of pyrrolopyridine carboxylates?

Q. Basic

  • Hydrolysis of esters : Mitigate by using anhydrous conditions and molecular sieves .
  • N-Alkylation competition : Control via selective protection of NH groups with Boc or benzyl moieties .

How to design stable analogs for in vitro antimicrobial assays?

Q. Advanced

  • Incorporate halogen substituents (e.g., 5-fluoro or 6-chloro) to enhance metabolic stability, as shown in ethyl 5-fluoro-1-benzyl derivatives .
  • Test logP values to balance lipophilicity and aqueous solubility; target logP <3 for optimal membrane permeability .

What are the challenges in crystallizing pyrrolopyridine derivatives?

Q. Advanced

  • Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .
  • Disorder in heterocycles : Use SHELXD for phase problem resolution in twinned crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.